4-[3-Chloro-4-[(1-propylaminocarbonyl)amino]phenoxy]-7-methoxy-6-quinolinecarboxamide
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Overview
Description
4-[3-Chloro-4-[(1-propylaminocarbonyl)amino]phenoxy]-7-methoxy-6-quinolinecarboxamide is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is known for its unique structure, which includes a quinoline core, a methoxy group, and a chloro-substituted phenoxy group. Its diverse functional groups make it a versatile molecule with various applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-Chloro-4-[(1-propylaminocarbonyl)amino]phenoxy]-7-methoxy-6-quinolinecarboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-amino-3-chlorophenol with cyclopropyl isocyanate to form an intermediate, which is then reacted with 7-methoxy-6-quinolinecarboxylic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, including the use of high-pressure reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to optimize the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
4-[3-Chloro-4-[(1-propylaminocarbonyl)amino]phenoxy]-7-methoxy-6-quinolinecarboxamide undergoes various chemical reactions, including:
Substitution: The chloro group in the phenoxy ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Substitution: Amines, thiols; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science .
Scientific Research Applications
4-[3-Chloro-4-[(1-propylaminocarbonyl)amino]phenoxy]-7-methoxy-6-quinolinecarboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[3-Chloro-4-[(1-propylaminocarbonyl)amino]phenoxy]-7-methoxy-6-quinolinecarboxamide involves its interaction with specific molecular targets, such as tyrosine kinases. By inhibiting the phosphorylation of these kinases, the compound can prevent the activation of signaling pathways involved in cell proliferation and angiogenesis. This makes it a potent inhibitor of tumor growth and progression .
Comparison with Similar Compounds
Similar Compounds
Lenvatinib: A closely related compound with similar anticancer properties, used in the treatment of thyroid cancer.
Uniqueness
4-[3-Chloro-4-[(1-propylaminocarbonyl)amino]phenoxy]-7-methoxy-6-quinolinecarboxamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to selectively inhibit certain kinases makes it a valuable compound in the development of targeted therapies for cancer .
Properties
Molecular Formula |
C21H21ClN4O4 |
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Molecular Weight |
428.9 g/mol |
IUPAC Name |
4-[3-chloro-4-(propylcarbamoylamino)phenoxy]-7-methoxyquinoline-6-carboxamide |
InChI |
InChI=1S/C21H21ClN4O4/c1-3-7-25-21(28)26-16-5-4-12(9-15(16)22)30-18-6-8-24-17-11-19(29-2)14(20(23)27)10-13(17)18/h4-6,8-11H,3,7H2,1-2H3,(H2,23,27)(H2,25,26,28) |
InChI Key |
ZXIGKCZIBDLPQC-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)NC1=C(C=C(C=C1)OC2=C3C=C(C(=CC3=NC=C2)OC)C(=O)N)Cl |
Origin of Product |
United States |
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